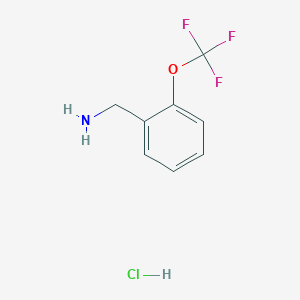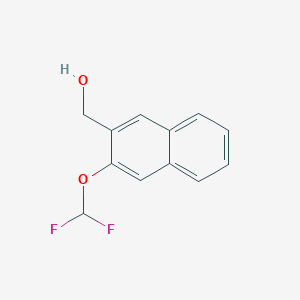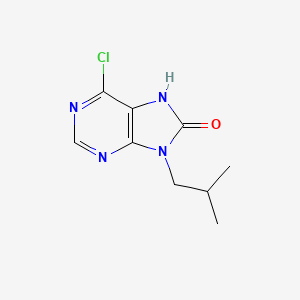
4-Chloro-2-(cyclohexylmethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-(ciclohexilmetoxí)piridina es un compuesto químico con la fórmula molecular C₁₂H₁₆ClNO y un peso molecular de 225.72 g/mol . Este compuesto es un derivado de la piridina, que presenta un sustituyente cloro en la posición 4 y un grupo ciclohexilmetoxí en la posición 2. Se utiliza principalmente en investigación y desarrollo, particularmente en los campos de la química y los productos farmacéuticos .
Métodos De Preparación
La síntesis de 4-Cloro-2-(ciclohexilmetoxí)piridina normalmente implica la reacción de 4-cloropiridina con ciclohexilmetanol en condiciones específicas. La reacción se lleva a cabo normalmente en presencia de una base, como hidruro de sodio o carbonato de potasio, y un solvente adecuado como dimetilformamida (DMF) o tetrahidrofurano (THF). La mezcla de reacción se calienta para facilitar la formación del producto deseado .
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes .
Análisis De Reacciones Químicas
4-Cloro-2-(ciclohexilmetoxí)piridina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar los correspondientes N-óxidos o reducción para eliminar el grupo cloro.
Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción, peróxido de hidrógeno para la oxidación y varios nucleófilos para las reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones en investigación científica
4-Cloro-2-(ciclohexilmetoxí)piridina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de las vías y mecanismos biológicos, particularmente los que implican derivados de la piridina.
Medicina: Sirve como intermedio en la síntesis de posibles agentes terapéuticos, incluidos medicamentos que se dirigen a receptores o enzimas específicos.
Aplicaciones Científicas De Investigación
4-Chloro-2-(cyclohexylmethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including drugs targeting specific receptors or enzymes.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-(ciclohexilmetoxí)piridina depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos, como enzimas o receptores, modulando así su actividad. El grupo ciclohexilmetoxí puede mejorar la lipofilia del compuesto, mejorando su capacidad para cruzar las membranas celulares y alcanzar los objetivos intracelulares .
Comparación Con Compuestos Similares
4-Cloro-2-(ciclohexilmetoxí)piridina se puede comparar con otros derivados de la piridina, como:
4-Cloro-2-metoxipiridina: Estructura similar pero con un grupo metoxí en lugar de un grupo ciclohexilmetoxí.
2-Cloro-4-(ciclohexilmetoxí)piridina: Estructura similar pero con los grupos cloro y ciclohexilmetoxí en diferentes posiciones.
4-Cloro-2-(fenilmetoxí)piridina: Estructura similar pero con un grupo fenilmetoxí en lugar de un grupo ciclohexilmetoxí.
La singularidad de 4-Cloro-2-(ciclohexilmetoxí)piridina radica en sus sustituyentes específicos, que confieren propiedades químicas y físicas distintas, lo que la hace adecuada para aplicaciones particulares en investigación e industria .
Propiedades
Número CAS |
1346707-05-8 |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
4-chloro-2-(cyclohexylmethoxy)pyridine |
InChI |
InChI=1S/C12H16ClNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Clave InChI |
DYHOQGMBXFJEGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)




